1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
The compound 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (hereafter referred to as the target compound) is a heterocyclic hybrid molecule featuring two key structural motifs:
- Pyrazole core: Substituted at position 1 with a phenyl group and at position 5 with a methyl group. The 4-position is functionalized with a carbonyl group linked to a piperazine ring.
- Piperazine-thiadiazole moiety: The piperazine ring is substituted at position 4 with a 1,2,5-thiadiazol-3-yl group.
This architecture combines the pharmacological versatility of pyrazoles (e.g., anti-inflammatory, antimicrobial activities) with the piperazine-thiadiazole system, which may enhance metabolic stability and receptor-binding affinity .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-13-15(11-18-23(13)14-5-3-2-4-6-14)17(24)22-9-7-21(8-10-22)16-12-19-25-20-16/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOIJIVJNJGKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of phenylhydrazine with a suitable β-diketone under acidic conditions to form the pyrazole core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents on the pyrazole or thiadiazole rings.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Biology: It can be used as a tool compound in biological studies to understand cellular processes and pathways.
Material Science: Its unique structure makes it suitable for the development of new materials with specific properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Table 1: Key Structural Features of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
- Piperazine-thiadiazole systems : The target compound shares the 1,2,5-thiadiazole substitution with CAS 870987-97-6 , but the latter lacks the pyrazole-carbonyl linkage, reducing its structural complexity.
- Sulfonyl vs. thiadiazole substituents : Sulfonyl groups (e.g., in ) are electron-withdrawing, whereas thiadiazoles offer π-electron richness, which may enhance aromatic stacking interactions .
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacological Data
*LogP values estimated using ChemDraw or literature analogs.
Key Insights:
Challenges and Opportunities
- Metabolic stability : Piperazine-thiadiazole systems may resist oxidative metabolism better than sulfonamides .
- Synthetic scalability : Direct coupling methods (as in ) require optimization to avoid side reactions in the target compound’s synthesis.
- Unexplored bioactivity : The combination of pyrazole and thiadiazole motifs warrants evaluation against targets like kinases or GPCRs.
Biological Activity
The compound 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a hybrid molecule that combines the pyrazole and thiadiazole moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.53 g/mol. The structure includes a piperazine ring substituted with a pyrazole and a thiadiazole group, which enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O2S |
| Molecular Weight | 407.53 g/mol |
| SMILES | COc1ccc(SC2CCN(CC2)C(=O)c2cnn(c2C)-c2ccccc2)cc1 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole and thiadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays indicated that it could effectively reduce prostaglandin synthesis, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Compounds with a pyrazole scaffold have also been explored for anticancer properties. Research indicates that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Specifically, the incorporation of thiadiazole may enhance these effects due to its ability to interact with DNA and inhibit tumor growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammation and cancer proliferation.
- Cell Cycle Modulation : It can interfere with the cell cycle progression in cancer cells, leading to increased apoptosis.
- Antibacterial Mechanisms : By disrupting bacterial cell wall integrity or inhibiting essential metabolic processes.
Case Studies
Several studies have provided insights into the biological efficacy of similar compounds:
- Antimicrobial Efficacy : A study on substituted pyrazoles showed promising antibacterial activity against multi-drug resistant strains .
- Anti-inflammatory Effects : Research indicated that pyrazole derivatives significantly reduced inflammation in animal models by lowering cytokine levels .
- Anticancer Potential : A derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
